1,3-Dioxolane, 2-(3-cyclopentylphenyl)-
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Overview
Description
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- is an organic compound with the molecular formula C14H18O2 It is a derivative of 1,3-dioxolane, where a cyclopentylphenyl group is attached to the 2-position of the dioxolane ring
Preparation Methods
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminium hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Hydrolysis: Acid-catalyzed hydrolysis can convert it back to the corresponding carbonyl compound and 1,2-ethanediol.
Scientific Research Applications
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: It may be used in the synthesis of biologically active molecules.
Industry: Used as a solvent and in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(3-cyclopentylphenyl)- involves its ability to form stable acetal linkages, protecting carbonyl groups from unwanted reactions. This stability is due to the cyclic structure of the dioxolane ring, which provides resistance to hydrolysis under mild conditions .
Comparison with Similar Compounds
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- can be compared with other similar compounds such as:
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, making it a peroxide.
5-Methyl-1,3-dioxolane-4-one: A green solvent alternative with similar stability and applications
These comparisons highlight the unique stability and reactivity of 1,3-Dioxolane, 2-(3-cyclopentylphenyl)-, making it a valuable compound in various chemical processes.
Properties
CAS No. |
201851-04-9 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(3-cyclopentylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H18O2/c1-2-5-11(4-1)12-6-3-7-13(10-12)14-15-8-9-16-14/h3,6-7,10-11,14H,1-2,4-5,8-9H2 |
InChI Key |
NNXLHYSKUNFOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
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